Cas no 42015-38-3 (2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE)
42015-38-3 structure
Product Name:2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE
Numero CAS:42015-38-3
MF:C12H14N2O3
MW:234.251163005829
CID:825841
PubChem ID:14298609
Update Time:2025-04-19
2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE
- 2-(2’,3’,4’-Trihydroxybutyl)quinoxaline
- 4-quinoxalin-2-ylbutane-1,2,3-triol
- 42015-38-3
- 4-(Quinoxalin-2-yl)butane-1,2,3-triol
- CS-0119605
- 4-(2-QUINOXALINYL)-1,2,3-BUTANETRIOL
- CHEBI:183986
- HY-N7427
- AKOS030255423
- DTXSID50558662
- DB-226459
- 2-(2,3,4-Trihydroxybutyl)quinoxaline
-
- Inchi: 1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2
- Chiave InChI: KFKHJQAEESRVHL-UHFFFAOYSA-N
- Sorrisi: OC(CC1C=NC2C=CC=CC=2N=1)C(CO)O
Proprietà calcolate
- Massa esatta: 234.10000
- Massa monoisotopica: 234.10044231g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 240
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.4
- Superficie polare topologica: 86.5Ų
Proprietà sperimentali
- Punto di fusione: 108-109°C
- PSA: 86.47000
- LogP: -0.11360
2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0119605-1mg |
2-(2',3',4'-Trihydroxybutyl)quinoxaline |
42015-38-3 | 1mg |
$130.0 | 2022-04-27 | ||
| ChemScence | CS-0119605-5mg |
2-(2',3',4'-Trihydroxybutyl)quinoxaline |
42015-38-3 | 5mg |
$380.0 | 2022-04-27 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208918-10mg |
2-(2',3',4'-Trihydroxybutyl)quinoxaline, |
42015-38-3 | 10mg |
¥2708.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208918-10 mg |
2-(2',3',4'-Trihydroxybutyl)quinoxaline, |
42015-38-3 | 10mg |
¥2,708.00 | 2023-07-11 |
2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE Letteratura correlata
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
42015-38-3 (2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE) Prodotti correlati
- 157231-41-9(4-Benzogquinoxalin-2-yl-1,2R,3S-Butanetriol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso